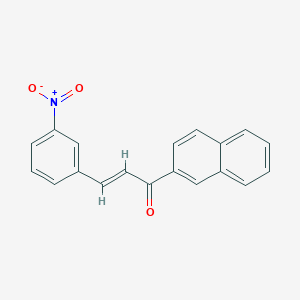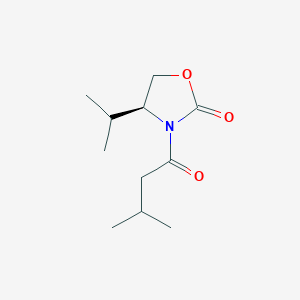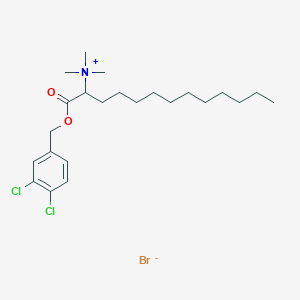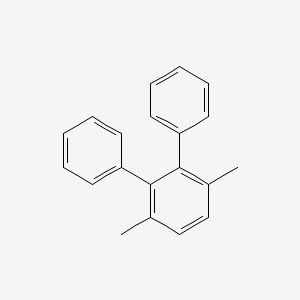
5,5'-Bis(Chloromercuri)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is an organomercury compound that features two thiophene rings connected by a single bond, with each thiophene ring bearing a chloromercuri substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene typically involves the mercuration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with mercuric chloride (HgCl2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete mercuration. The general reaction can be represented as follows:
2,2’-Bithiophene+2HgCl2→5,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(Chloromercuri)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.
Coupling Products: Larger organometallic complexes with extended conjugation.
Aplicaciones Científicas De Investigación
5,5’-Bis(Chloromercuri)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a reagent in organic synthesis.
Biology: Potential use in the study of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of mercury.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with biomolecules.
Electron Transfer: Participation in redox reactions due to the presence of mercury.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(bromomethyl)-2,2’-bithiophene: Similar structure but with bromomethyl groups instead of chloromercuri groups.
5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole): A stable ternary CNO-compound with high density.
Uniqueness
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is unique due to the presence of chloromercuri groups, which impart distinct chemical reactivity and potential applications in various fields. The ability to form strong bonds with biomolecules and participate in redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
4805-20-3 |
|---|---|
Fórmula molecular |
C8H4Cl2Hg2S2 |
Peso molecular |
636.3 g/mol |
Nombre IUPAC |
chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury |
InChI |
InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
Clave InChI |
JNCCDAUQIIZOSO-UHFFFAOYSA-L |
SMILES canónico |
C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)








![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)


